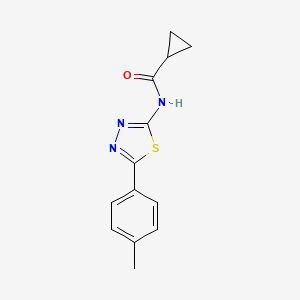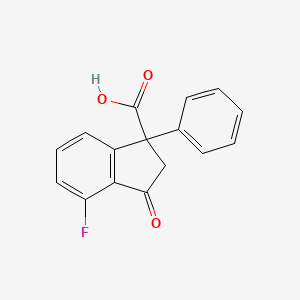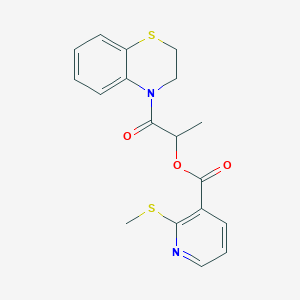
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of compounds containing the thiadiazole moiety, exploring their chemical structure and potential applications. For instance, Nötzel et al. (2001) presented a method for accessing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the versatility of thiadiazole derivatives in synthetic chemistry (Nötzel, Labahn, Es-Sayed, & Meijere, 2001). Similarly, Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives containing thiadiazole moieties, demonstrating their structural diversity and potential for further chemical exploration (Kumar & Panwar, 2015).
Antimicrobial and Anticancer Activity
Thiadiazole derivatives have been evaluated for their antimicrobial and anticancer properties. Kumar et al. (2011) synthesized and evaluated 3,5-bis(indolyl)-1,2,4-thiadiazoles for cytotoxicity against human cancer cell lines, identifying compounds with potent activity (Kumar, Kumar, Chang, Gupta, & Shah, 2011). Furthermore, Li et al. (2020) investigated dehydroabietic acid derivatives with 1,3,4-thiadiazole, pyridine, and amide moieties for their interaction with DNA and proteins, showing selective cytotoxicity and potential as anticancer agents (Li, Fei, Wang, Kong, & Long, 2020).
Inhibitors of Biological Processes
Some studies have focused on the role of thiadiazole derivatives as inhibitors of specific biological processes. Tiwari et al. (2017) reported on the synthesis of benzamide derivatives containing a thiadiazole scaffold and evaluated them for in vitro anticancer activity, highlighting their potential as inhibitors of cancer cell proliferation (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Another study by Ulus et al. (2016) synthesized acridine-acetazolamide conjugates, investigating their inhibition effects on human carbonic anhydrase isoforms, which play a critical role in various physiological functions, including tumor growth and metastasis (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Mecanismo De Acción
Target of Action
The compound N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, also known as N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities . .
Mode of Action
The mode of action of thiadiazole derivatives is generally associated with their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells . .
Biochemical Pathways
Thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities . They have been reported to show significant therapeutic potential, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial activities, and more
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given that thiadiazole derivatives can disrupt DNA replication processes, they may inhibit the growth of targeted cells . .
Propiedades
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURMANQYINIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)
![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)





![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

